Cas no 50794-02-0 (Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-)
50794-02-0 structure
Product Name:Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
Numero CAS:50794-02-0
MF:C23H32N2O
MW:352.512986183167
CID:372496
PubChem ID:39794
Update Time:2025-04-19
Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
- 2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide
- IEM 611
- HMS2558I10
- MLS000561372
- 50794-02-0
- BRN 2951198
- 2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- NCGC00245106-01
- Oprea1_051104
- SMR000174808
- 4-(Dipropylamino)-N-(1-methyl-2-phenethyl)benzeneacetamide
- AKOS000609169
- ACETAMIDE, 2-(P-(DIPROPYLAMINO)PHENYL)-N-(ALPHA-METHYLPHENETHYL)-
- CHEMBL1351460
- 2-(4-(dipropylamino)phenyl)-N-(1-phenylpropan-2-yl)acetamide
- 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid
- 2-(4-Dipropylamino-phenyl)-N-(1-methyl-2-phenyl-ethyl)-acetamide
- Benzeneacetamide, 4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
- DTXSID60965025
- Oprea1_272337
- AKOS024302493
- N,N-Dipropylphepracet
-
- Inchi: 1S/C23H32N2O/c1-4-15-25(16-5-2)22-13-11-21(12-14-22)18-23(26)24-19(3)17-20-9-7-6-8-10-20/h6-14,19H,4-5,15-18H2,1-3H3,(H,24,26)
- Chiave InChI: KCLKFJVOXMQQQD-UHFFFAOYSA-N
- Sorrisi: O=C(CC1C=CC(=CC=1)N(CCC)CCC)NC(C)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 352.25166
- Massa monoisotopica: 352.251464
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 26
- Conta legami ruotabili: 10
- Complessità: 378
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 5.4
- Superficie polare topologica: 32.3
Proprietà sperimentali
- Densità: 1.028
- Punto di ebollizione: 549.6°C at 760 mmHg
- Punto di infiammabilità: 286.2°C
- Indice di rifrazione: 1.558
- PSA: 32.34
Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)- Letteratura correlata
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
50794-02-0 (Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso